molecular formula C13H12ClNO3S B182596 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 7454-65-1

4-chloro-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No. B182596
CAS RN: 7454-65-1
M. Wt: 297.76 g/mol
InChI Key: HSLJICOYFKROTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-methoxyphenyl)benzenesulfonamide, also known as CMBS, is a chemical compound that has been used in scientific research for various purposes. It is a sulfonamide derivative that is commonly used as a cross-linking agent for proteins and peptides.

Mechanism Of Action

4-chloro-N-(2-methoxyphenyl)benzenesulfonamide cross-links proteins and peptides by reacting with the thiol groups of cysteine residues. The reaction involves the formation of a covalent bond between the sulfonamide group of 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide and the thiol group of cysteine. This results in the formation of a stable cross-link between two protein or peptide molecules.

Biochemical And Physiological Effects

4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has been shown to have minimal effects on the biochemical and physiological properties of the proteins and peptides it cross-links. It does not affect the enzymatic activity or stability of proteins and peptides. However, 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide may affect the conformational stability of proteins and peptides depending on the location of the cross-link.

Advantages And Limitations For Lab Experiments

4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also a reversible cross-linking agent, which allows for the study of dynamic protein-protein interactions. However, 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has some limitations. It can only cross-link proteins and peptides that contain cysteine residues. It may also affect the conformational stability of proteins and peptides depending on the location of the cross-link.

Future Directions

There are several future directions for the use of 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide in scientific research. One direction is the study of protein-protein interactions in complex biological systems such as cells and tissues. 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide can be used to study the interactions between proteins and peptides in their native environment. Another direction is the development of new cross-linking agents that can cross-link proteins and peptides that do not contain cysteine residues. This would expand the range of proteins and peptides that can be studied using cross-linking methods.

Synthesis Methods

The synthesis of 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has been widely used in scientific research for various purposes. It has been used as a cross-linking agent for proteins and peptides to study protein-protein interactions, protein structure, and enzyme kinetics. 4-chloro-N-(2-methoxyphenyl)benzenesulfonamide has also been used as a probe to study the structure and function of ion channels and transporters. It has been used to label cysteine residues in proteins and peptides for mass spectrometry analysis.

properties

CAS RN

7454-65-1

Product Name

4-chloro-N-(2-methoxyphenyl)benzenesulfonamide

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

4-chloro-N-(2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C13H12ClNO3S/c1-18-13-5-3-2-4-12(13)15-19(16,17)11-8-6-10(14)7-9-11/h2-9,15H,1H3

InChI Key

HSLJICOYFKROTA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl

Other CAS RN

7454-65-1

Pictograms

Irritant

Origin of Product

United States

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